Mulberrofuran G

Description

Natural Occurrence and Botanical Sources of Mulberrofuran G

Mulberrofuran G is predominantly found in plants of the Morus genus, commonly known as mulberries, which belong to the Moraceae family. These trees are widely distributed in temperate regions across the globe. wikipedia.org

Isolation from Morus alba Root Bark

The root bark of Morus alba L., also known as white mulberry, is a primary source from which Mulberrofuran G has been isolated and extensively studied. acs.orgresearchgate.netresearchgate.netchemfaces.com Phytochemical investigations of Morus alba root bark have consistently identified Mulberrofuran G among its constituents. researchgate.netchemfaces.com

Presence in Other Morus Species and Related Genera

Beyond Morus alba, Mulberrofuran G has also been reported in other Morus species, including Morus lhou, Morus macroura, Morus yunanensis, and Morus nigra. researchgate.netmdpi.comnp-mrd.orgresearchgate.netnih.gov The presence of this compound across multiple species within the Morus genus highlights its significance as a characteristic metabolite of these plants. The closely related genus Broussonetia, particularly Broussonetia papyrifera (paper mulberry), has also been noted to contain Mulberrofuran G. np-mrd.org

Chemical Classification and Structural Features of Mulberrofuran G

Mulberrofuran G possesses a complex molecular architecture that defines its classification within natural product chemistry.

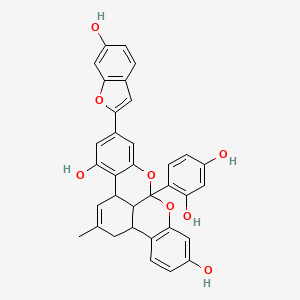

Designation as a Prenylated 2-Arylbenzofuran Derivative

Chemically, Mulberrofuran G is classified as a prenylated 2-arylbenzofuran flavonoid. np-mrd.orgphytobank.ca This designation indicates its core structure consists of a benzofuran (B130515) ring system substituted with a phenyl group at the 2-position, and the presence of prenyl groups. np-mrd.orgontosight.ai The compound's molecular formula is C₃₄H₂₆O₈, with a molecular weight of 562.57 g/mol . np-mrd.orgontosight.ai It is also known by the synonym Albanol A. mdpi.comnp-mrd.orgphytobank.ca

Characterization as a Diels-Alder Type Adduct

A key structural feature of Mulberrofuran G is its characterization as a Diels-Alder type adduct. acs.orgresearchgate.netresearchgate.netnih.govmdpi.com These compounds are believed to be biosynthesized through an intermolecular [4+2] cycloaddition reaction between a dehydroprenylphenol (acting as the diene) and a chalcone (B49325) (acting as the dienophile), often catalyzed by enzymes. mdpi.comjst.go.jpresearchgate.net Mulberrofuran G, along with its isomer Isomulberrofuran G, represents an example of such adducts isolated from Morus alba root bark. acs.orgresearchgate.net This structural complexity contributes to its unique chemical properties and biological activities.

Overview of Established Preclinical Bioactivities of Mulberrofuran G

Academic research has explored various preclinical bioactivities of Mulberrofuran G, indicating its potential therapeutic relevance. These studies have been conducted in vitro and, in some cases, in silico.

One significant area of research is its antiviral activity. Mulberrofuran G has demonstrated moderate activity in inhibiting the replication of the Hepatitis B virus (HBV) in HepG2.2.15 cell lines, with an reported IC₅₀ value of 3.99 μM. acs.orgresearchgate.netchemfaces.comnih.gov

Mulberrofuran G has also been investigated for its potential effects against SARS-CoV-2. Studies have shown that it can block the interaction between the SARS-CoV-2 spike protein S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is a crucial step in viral entry into cells. semanticscholar.orgresearchgate.net In vitro studies using a clinical isolate of SARS-CoV-2 in Vero cells showed that Mulberrofuran G inhibited infection with an IC₅₀ value of 1.55 µM. semanticscholar.org

Furthermore, Mulberrofuran G has exhibited antioxidant properties, which may contribute to its potential in mitigating oxidative stress-related conditions. ontosight.aisemanticscholar.orgresearchgate.netmdpi.com Research also indicates anti-inflammatory effects. ontosight.aimdpi.com

Another reported preclinical activity is the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.comsemanticscholar.orgmdpi.com Studies comparing Mulberrofuran G to kojic acid, a known tyrosinase inhibitor, have shown that Mulberrofuran G can exhibit higher inhibitory properties depending on the specific tyrosinase activity being measured. mdpi.commdpi.com For instance, it displayed six-fold higher inhibition of L-tyrosine oxidation compared to kojic acid in one study. mdpi.com

Additionally, Mulberrofuran G has shown cytotoxic activities against certain cancer cell lines in preclinical investigations. ontosight.aimdpi.com It has also been studied for hepatoprotective and neuroprotective activities. semanticscholar.orgresearchgate.netmdpi.com

The following table summarizes some of the reported preclinical bioactivities of Mulberrofuran G:

| Bioactivity | Model System | Key Finding / IC₅₀ Value | Source(s) |

| Anti-HBV DNA Replication | HepG2.2.15 cells (in vitro) | IC₅₀ = 3.99 μM | acs.orgresearchgate.netchemfaces.comnih.gov |

| Inhibition of SARS-CoV-2 Entry | SARS-CoV-2 pseudotyped virus in HEK293T-hACE2-TMPRSS2 cells (in vitro) | Effective blocking of spike S1 RBD:ACE2 interaction | semanticscholar.orgresearchgate.net |

| Inhibition of SARS-CoV-2 Infection | Clinical isolate in Vero cells (in vitro) | IC₅₀ = 1.55 µM | semanticscholar.org |

| Antioxidant | Preclinical studies | Demonstrated activity | ontosight.aisemanticscholar.orgresearchgate.netmdpi.com |

| Anti-inflammatory | Preclinical studies | Demonstrated effects | ontosight.aimdpi.com |

| Tyrosinase Inhibition | Mushroom tyrosinase (in vitro) | Higher inhibition than kojic acid in some assays | mdpi.commdpi.com |

| Cytotoxic | Certain cancer cell lines | Demonstrated activity | ontosight.aimdpi.com |

| Hepatoprotective | Preclinical studies | Demonstrated activity | semanticscholar.orgresearchgate.netmdpi.com |

| Neuroprotective | Preclinical studies | Demonstrated activity | semanticscholar.orgresearchgate.netmdpi.com |

Structure

3D Structure

Properties

CAS No. |

87085-00-5 |

|---|---|

Molecular Formula |

C34H26O8 |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(1S,9S,13S,21R)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |

InChI |

InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34-/m1/s1 |

InChI Key |

MJJWBJFYYRAYKU-JGSKXVKLSA-N |

SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |

Isomeric SMILES |

CC1=C[C@H]2[C@H]3[C@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mulberrofuran G; NSC 649229; NSC-649229; NSC649229 |

Origin of Product |

United States |

Methodologies for the Isolation and Structural Elucidation of Mulberrofuran G

Extraction and Purification Techniques for Mulberrofuran G

The isolation of Mulberrofuran G typically begins with the extraction of the target compound from plant tissues, followed by a series of purification steps to obtain it in a highly pure form.

Mulberrofuran G is commonly extracted from the root bark or twigs of Morus alba. This initial step utilizes various solvents to selectively dissolve the compound from the plant matrix. Common solvents employed for the extraction of Mulberrofuran G and other related natural products from mulberry include ethanol, water, and ethyl acetate. ekodo.esnih.govctdbase.orgwikipedia.org The choice of solvent and extraction conditions can influence the efficiency of isolating Mulberrofuran G from the complex mixture of compounds present in the plant material.

Following the initial solvent extraction, extensive chromatographic techniques are essential to purify Mulberrofuran G from co-extracted compounds. Repeated column chromatography is a standard approach. Materials such as silica (B1680970) gel, ODS (octadecyl SiO2), and Sephadex LH-20 are frequently used as stationary phases in open column chromatography for the separation of Mulberrofuran G and other flavonoids and Diels-Alder type adducts found in Morus species. ctdbase.orgwikipedia.orgnih.govwikipedia.orgcenmed.com High-performance liquid chromatography (HPLC) is also utilized, particularly for validating the purity of the isolated compound. ekodo.es The separation is based on the differential affinities of the compounds for the stationary and mobile phases, allowing for the isolation of Mulberrofuran G in a pure state.

Advanced Spectroscopic Analyses for Structural Characterization of Mulberrofuran G

Once isolated, the structure of Mulberrofuran G is elucidated using a suite of advanced spectroscopic methods that provide detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

NMR spectroscopy is a cornerstone in the structural determination of complex natural products like Mulberrofuran G. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are extensively employed. 1H NMR provides information on the hydrogen atoms and their local environments, while 13C NMR reveals the carbon skeleton. Analysis of 13C NMR spectra of Mulberrofuran G indicates the presence of thirty-four carbon atoms with distinct chemical environments, consistent with its molecular formula. ekodo.es

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of Mulberrofuran G, aiding in its identification and structural confirmation. High-resolution electrospray ionization mass spectrometry (ESI-MS) coupled with multistage tandem mass spectrometry (MSn), often utilizing ion-trap (IT) and time-of-flight (TOF) analyzers (ESI-MSn/IT-TOF), is a powerful tool for analyzing Mulberrofuran G. ekodo.esnih.govtcmsp-e.com

The molecular ion peak observed in the mass spectrum confirms the molecular weight and, consequently, the molecular formula. For Mulberrofuran G, a molecular ion peak at m/z 562 is consistent with the molecular formula C34H26O8. ekodo.esctdbase.org Fragmentation studies in MSn experiments provide characteristic breakdown patterns that serve as a fingerprint for the compound. Distinct fragmentation ions can also be used to differentiate Mulberrofuran G from its isomers, such as isomulberrofuran G. Characteristic ions at m/z 451 and 439 have been identified as diagnostic markers for distinguishing between Mulberrofuran G and isomulberrofuran G in MS2 experiments. ekodo.esnih.govtcmsp-e.com

Here is a table summarizing the diagnostic ions observed in MS2 for Mulberrofuran G and Isomulberrofuran G:

| Compound | Diagnostic Ion (m/z) in MS2 |

| Mulberrofuran G | 451 |

| Isomulberrofuran G | 439 |

Computational approaches play an increasingly important role in complementing experimental spectroscopic data for structural analysis. While direct ab initio structure determination solely from computational methods is complex for molecules of this size, computational tools are valuable for various aspects. Cheminformatics descriptors, such as InChI, InChI Key, and SMILES, provide standardized digital representations of the Mulberrofuran G structure, facilitating database storage, retrieval, and analysis. ekodo.es

Biosynthesis and Chemical Synthesis of Mulberrofuran G and Its Analogues

Proposed Biosynthetic Pathways of Mulberrofuran G

The biosynthesis of Mulberrofuran G, like other MDAAs, is understood to proceed through a convergence of metabolic pathways, primarily involving the phenylpropanoid pathway which provides the precursors. These precursors undergo specific modifications and coupling reactions to form the final complex scaffold. The shikimate pathway is fundamental to the biosynthesis of flavonoid precursors, such as chalcones, which are key components in the formation of MDAAs. mdpi.commdpi.com

The generally accepted biosynthetic route for MDAAs involves the intermolecular cycloaddition of two distinct polyphenolic units: a dehydroprenylphenol acting as the diene component and a chalcone (B49325) serving as the dienophile. mdpi.comresearchgate.netrhhz.netkib.ac.cn This convergence of precursors highlights the sophisticated enzymatic machinery present in Morus species. Recent research has provided evidence for the enzymatic nature of this process, with the identification and characterization of enzymes such as M. alba Diels-Alderase (MaDA) and M. alba moracin C oxidase (MaMO), which are implicated in the biosynthesis of related MDAAs like chalcomoracin (B1204337). mdpi.com These findings support the hypothesis that the plant utilizes specific enzymes to catalyze the crucial cycloaddition step.

Role of Diels-Alder Cycloaddition in Mulberrofuran G Formation

A pivotal step in the proposed biosynthesis of Mulberrofuran G is a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction. mdpi.comresearchgate.netrhhz.netkib.ac.cnnih.gov This reaction is central to the formation of the characteristic cyclohexene (B86901) ring system that is a hallmark of MDAAs. researchgate.net In the context of Mulberrofuran G biosynthesis, this involves the reaction between a dehydroprenylphenol, which provides the conjugated diene system, and the α,β-double bond of a chalcone, which acts as the dienophile. mdpi.comrhhz.netnih.gov

Studies on the biosynthesis of related mulberry Diels-Alder type adducts, such as kuwanon G, have provided strong evidence for an enzymatic Diels-Alder type reaction between a chalcone dienophile and a dehydroprenylphenol diene. nih.gov The stereochemistry observed in these natural adducts is consistent with that expected from Diels-Alder reactions involving exo- and endo-addition, further supporting this biosynthetic mechanism. nih.gov The identification of Diels-Alderase enzymes in Morus alba cell cultures capable of catalyzing the [4+2] cycloaddition between chalcones and dehydroprenylphenol dienes provides significant direct evidence for the enzymatic control of this key biosynthetic step. mdpi.com

Synthetic Methodologies for Mulberrofuran G and its Derivatives

While Mulberrofuran G is typically obtained through extraction and purification from natural sources like the root bark of Morus alba, chemical synthesis and modification are explored to obtain the compound and its analogues for structural and biological studies. The complex polycyclic structure of Mulberrofuran G presents significant challenges for total chemical synthesis.

However, synthetic methodologies for related mulberry Diels-Alder adducts have been developed, often employing biomimetic strategies that mirror the proposed biosynthetic Diels-Alder cycloaddition. mdpi.comresearchgate.netdntb.gov.ua These synthetic approaches provide valuable insights into the chemical feasibility of forming the core MDAA structure and serve as a basis for the preparation of analogues. Key steps in the synthesis of related MDAAs have included reactions such as the Baker-Venkataraman rearrangement, alkylation of β-diketones, intramolecular cyclization, and Suzuki-Miyaura coupling to construct the necessary precursor units. researchgate.net Thermal [4+2] cycloaddition reactions between chalcones and dehydroprenyl dienes have also been successfully employed to synthesize methyl ether derivatives of MDAAs like chalcomoracin and mulberrofuran C. researchgate.netresearchgate.net

Investigation of Chemical Reactions Relevant to Mulberrofuran G Modification

Chemical modification of natural products like Mulberrofuran G is a common strategy to explore structure-activity relationships and potentially enhance desirable properties. Mulberrofuran G is reported to undergo various chemical transformations.

Based on the general reactivity of phenolic and complex organic molecules, Mulberrofuran G can participate in several types of chemical reactions. These include oxidation, reduction, and substitution reactions. These transformations can alter the functional groups present in the molecule, leading to changes in its physical, chemical, and biological characteristics.

The specific reagents and conditions used for the chemical modification of Mulberrofuran G would depend on the desired transformation. However, based on typical organic reactions for the mentioned types:

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide could be employed.

Reduction: Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride might be used.

Substitution: Reactions such as halogenation or nitration could be performed using reagents like bromine or nitric acid under controlled conditions to introduce halogen atoms or nitro groups onto the aromatic rings.

The choice of solvent, temperature, and reaction time are critical parameters that would need optimization for each specific modification reaction to achieve selectivity and yield.

Design and Preparation of Mulberrofuran G Analogues for Bioactivity Studies

The design and synthesis of analogues of Mulberrofuran G are crucial for understanding the relationship between its chemical structure and its diverse biological activities. By systematically modifying specific parts of the Mulberrofuran G molecule, researchers can investigate how these changes impact its interactions with biological targets.

Analogues can be prepared through various synthetic strategies, including:

Semi-synthesis: Modifying the naturally isolated Mulberrofuran G through targeted chemical reactions (e.g., methylation, acetylation, or introduction of other functional groups). The synthesis of methyl ether derivatives of related MDAAs using thermal cycloaddition exemplifies this approach for structural simplification or modification. researchgate.netresearchgate.net

Total synthesis: Developing de novo synthetic routes to create the Mulberrofuran G scaffold or modified versions. While challenging, total synthesis allows for the introduction of a wider range of structural variations not easily accessible through semi-synthesis. Synthetic efforts towards related MDAAs demonstrate the feasibility of constructing the core ring system. mdpi.comresearchgate.netdntb.gov.ua

Combinatorial chemistry: Generating libraries of compounds based on the Mulberrofuran G structure with systematic variations to rapidly screen for desired bioactivities.

Studies comparing the biological activities of Mulberrofuran G and its naturally occurring isomer, isomulberrofuran G, highlight the importance of even subtle stereochemical differences on biological activity. researchgate.netchemfaces.comacs.org Research on the structure-activity relationships of Mulberrofuran G and related compounds as inhibitors of enzymes like tyrosinase and α-glucosidase further guides the rational design of analogues with improved potency or selectivity. nih.govnih.gov The preparation of libraries of related 2-arylbenzofurans has also been reported to explore potential therapeutic applications, such as in Alzheimer's disease. acs.org

These synthetic and semi-synthetic efforts, coupled with bioactivity evaluations, contribute significantly to understanding the structural features of Mulberrofuran G that are essential for its biological effects and pave the way for the development of novel therapeutic agents based on this natural scaffold.

Biological Activities and Mechanistic Investigations of Mulberrofuran G in Preclinical Models

Anticancer Mechanisms of Mulberrofuran G

Mulberrofuran G, a natural compound, has demonstrated notable anticancer properties in various preclinical studies. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth and metastasis through the modulation of key cellular signaling pathways.

Inhibition of Cancer Cell Proliferation and Migration in Lung Carcinoma Models (e.g., A549, NCI-H226 cells)

In vitro studies have shown that Mulberrofuran G significantly inhibits the proliferation, invasion, and migration of human lung adenocarcinoma A549 cells and lung squamous cell carcinoma NCI-H226 cells. banglajol.infobdpsjournal.org The inhibitory effects are dose-dependent, with higher concentrations of the compound leading to greater suppression of cancer cell growth. banglajol.infobdpsjournal.org The half-maximal inhibitory concentrations (IC50) for growth inhibition were determined to be 22.5 µmol/L in A549 cells and 30.6 µmol/L in NCI-H226 cells. banglajol.infobdpsjournal.org

IC50 Values of Mulberrofuran G in Lung Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) |

|---|---|---|

| A549 | Lung Adenocarcinoma | 22.5 |

| NCI-H226 | Lung Squamous Cell Carcinoma | 30.6 |

Modulation of JAK2/STAT3 Signaling Pathway Inactivation

A key mechanism underlying the anticancer effects of Mulberrofuran G is its ability to inactivate the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. banglajol.infobdpsjournal.org This pathway is often overactive in cancer cells and plays a crucial role in promoting cell proliferation and survival. Treatment with Mulberrofuran G leads to a significant reduction in the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), which are the active forms of these proteins. banglajol.info The inactivation of this pathway by Mulberrofuran G disrupts the downstream signaling cascades that drive cancer progression. bdpsjournal.org

Regulation of Cell Cycle Progression (e.g., down-regulation of CDK4/6, up-regulation of p27 and RB1)

Mulberrofuran G influences the cell cycle, the process through which cells divide and replicate. The compound has been shown to down-regulate the expression of cyclin-dependent kinase 4 (CDK4). banglajol.infobdpsjournal.org CDKs are key regulators of cell cycle progression. nih.govnih.govyoutube.com Conversely, Mulberrofuran G up-regulates the expression of the tumor suppressor protein p27. banglajol.infobdpsjournal.org The p27 protein acts as a cyclin-dependent kinase inhibitor, thereby halting the cell cycle. mdpi.com This modulation of cell cycle regulatory proteins contributes to the anti-proliferative effects of Mulberrofuran G.

Down-regulation of Matrix Metalloproteinase-9 (MMP-9) in Tumor Metastasis

Tumor metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. nih.gov This process is facilitated by enzymes such as matrix metalloproteinase-9 (MMP-9), which degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. nih.govmdpi.com Research has shown that Mulberrofuran G can significantly down-regulate the expression of MMP-9 in lung cancer cells. banglajol.infobdpsjournal.org By inhibiting MMP-9, Mulberrofuran G reduces the invasive and migratory capabilities of cancer cells, thereby impeding metastasis. bdpsjournal.org

Induction of Apoptosis via Cell Death Receptor and Mitochondrial Pathways (e.g., HL-60 cells)

Mulberrofuran G has been found to induce apoptosis, or programmed cell death, in human leukemia HL-60 cells. nih.gov This process is crucial for eliminating cancerous cells. The induction of apoptosis by Mulberrofuran G appears to involve both the cell death receptor pathway and the mitochondrial pathway, indicating a comprehensive mechanism for triggering cell death. nih.gov

Antiviral Properties of Mulberrofuran G

In addition to its anticancer activities, Mulberrofuran G has demonstrated promising antiviral properties against several viruses.

Research has shown that Mulberrofuran G can inhibit the replication of the Hepatitis B virus (HBV) DNA in HepG 2.2.15 cells, with an IC50 value of 3.99 μM. medchemexpress.comacs.orgnih.govresearchgate.net Furthermore, it has been identified as an inhibitor of SARS-CoV-2 infection in Vero cells, with an IC50 of 1.55 μM. medchemexpress.commdpi.com The mechanism of its anti-SARS-CoV-2 activity involves blocking the interaction between the viral spike protein's receptor-binding domain and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into human cells. mdpi.com

Antiviral Activity of Mulberrofuran G

| Virus | Cell Line | Activity | IC50 (µM) |

|---|---|---|---|

| Hepatitis B Virus (HBV) | HepG 2.2.15 | Inhibition of DNA replication | 3.99 |

| SARS-CoV-2 | Vero | Inhibition of infection | 1.55 |

Inhibition of SARS-CoV-2 Viral Entry and Infection

Mulberrofuran G has been identified as a promising therapeutic candidate for preventing SARS-CoV-2 binding to the cell surface during the initial stages of infection. nih.gov Research demonstrates that it effectively inhibits the entry of both SARS-CoV-2 spike pseudotyped viruses and clinical isolates of SARS-CoV-2 into host cells. nih.govnih.gov The primary mechanism of this antiviral activity is the disruption of the crucial interaction between the virus and the host cell receptor. mdpi.com

The entry of SARS-CoV-2 into human epithelial cells is initiated by the binding of the spike protein's S1 receptor-binding domain (RBD) to the angiotensin-converting enzyme 2 (ACE2) receptor. mdpi.com Mulberrofuran G has been shown to effectively block this molecular binding. nih.govnih.gov In competitive enzyme-linked immunosorbent assays (ELISAs), Mulberrofuran G demonstrated a significant ability to reduce the interaction between the spike S1 RBD and the ACE2 receptor. nih.gov This inhibitory action suggests that the compound can directly compete with the virus for binding sites, thereby preventing the first step required for viral entry. mdpi.comresearchgate.net

Mulberrofuran G interferes with the Spike:ACE2 interaction, effectively hampering the entry of SARS-CoV-2 into cells. researchgate.net Studies using competitive ELISAs determined that Mulberrofuran G inhibits the binding of the spike S1 RBD to the ACE2 receptor with a half-maximal inhibitory concentration (IC50) value of 10.23 μM. nih.govresearchgate.net Further investigations using in silico modeling and BLItz system analysis revealed that Mulberrofuran G has a high affinity for both the spike protein and the ACE2 receptor, supporting its role as a potent inhibitor of this interaction. nih.govnih.gov This dual-binding capability underscores its potential to disrupt the virus-receptor complex formation.

| Parameter | Target Interaction | Value (µM) |

| IC50 | Spike S1 RBD:ACE2 Interaction | 10.23 |

Anti-Hepatitis B Virus (HBV) Activity

In addition to its anti-SARS-CoV-2 potential, Mulberrofuran G has demonstrated notable activity against the Hepatitis B virus (HBV). acs.orgnih.gov Preclinical studies have focused on its ability to inhibit viral replication within liver cells. nih.gov

Mulberrofuran G has been shown to moderately inhibit the replication of HBV DNA. acs.org In vitro anti-HBV assays conducted on the HepG2.2.15 cell line, a human liver cancer cell line that constitutively produces HBV particles, established its antiviral efficacy. nih.govnih.gov The compound exhibited an IC50 value of 3.99 μM for the inhibition of HBV DNA replication, highlighting its potential as an agent against this chronic viral infection. acs.orgnih.govresearchgate.net

| Parameter | Activity | Cell Line | Value (µM) |

| IC50 | Inhibition of HBV DNA Replication | HepG2.2.15 | 3.99 |

Enzyme Inhibitory Profiles of Mulberrofuran G

Tyrosinase Inhibition and Related Mechanisms

Mulberrofuran G is a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov It demonstrates significantly greater inhibitory activity against the monophenolase activity of tyrosinase compared to the well-known inhibitor, kojic acid. nih.gov

Kinetic studies have revealed that Mulberrofuran G acts as a competitive inhibitor of tyrosinase's monophenolase activity. nih.govresearchgate.net This type of inhibition occurs when the inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. nih.gov Molecular docking simulations suggest this competitive inhibition is achieved through hydrogen bonding interactions with a peroxide ion and van der Waals interactions with copper ions at the enzyme's active site. nih.gov The inhibitory constant (Ki) for this interaction was determined to be 5.19 µM. researchgate.net

Mulberrofuran G's efficacy was measured against both the monophenolase (L-tyrosine oxidation) and diphenolase (L-DOPA oxidation) activities of the enzyme. It displayed a six-fold higher inhibition of L-tyrosine oxidation compared to kojic acid. nih.gov

| Parameter | Target Enzyme Activity | Value (µM) |

| IC50 | Tyrosinase (Monophenolase) | 6.35 |

| IC50 | Tyrosinase (Diphenolase) | 105.57 |

| Ki | Tyrosinase (Competitive Inhibition) | 5.19 |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Mulberrofuran G has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that acts as a key negative regulator in the insulin (B600854) signaling pathway. nih.govmdpi.com Its ability to inhibit PTP1B suggests a therapeutic potential for conditions related to insulin resistance. mdpi.com

Enzyme kinetic analyses have characterized the inhibition of PTP1B by Mulberrofuran G as following a mixed-type mechanism. nih.govnih.gov This classification implies that Mulberrofuran G does not solely bind to the enzyme's active site but can also bind to an allosteric site (a secondary site) on the enzyme. nih.gov This dual binding capability allows it to inhibit both the free enzyme and the enzyme-substrate complex, a characteristic feature of mixed-type inhibitors.

Molecular docking simulations provide further insight into the mixed-type inhibition by showing that Mulberrofuran G can effectively bind to both the catalytic and allosteric sites of PTP1B. nih.gov The simulations demonstrated negative binding energies for interactions at both locations, with a preference for the allosteric site. nih.gov

When docked at the allosteric site, the Mulberrofuran G-PTP1B complex exhibited a binding energy of -8.24 kcal/mol. nih.gov This interaction is stabilized by three hydrogen bonds with the amino acid residues Ser187, Glu276, and Tyr152. nih.gov The complex also engages in hydrophobic interactions with several other residues, including Phe196, Pro188, and Ala189. nih.gov Docking at the catalytic site also showed significant interactions with key residues such as Arg24, Asp48, and Tyr46. nih.gov

| Binding Site | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) |

|---|---|---|

| Allosteric Site | -8.24 | Ser187, Glu276, Tyr152 |

| Catalytic Site | Not explicitly stated, but significant | Arg24, Arg254, Asp48, Tyr46 |

The inhibition of PTP1B is a validated strategy for enhancing insulin sensitivity. mdpi.com PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the insulin receptor (IR) and its substrates (IRS). nih.govmdpi.com High expression of PTP1B is linked to insulin resistance. nih.gov

Preclinical studies in insulin-resistant HepG2 cells have shown that Mulberrofuran G can downregulate the expression of PTP1B in a dose-dependent manner. nih.govresearchgate.net This reduction in PTP1B levels leads to improved insulin sensitivity and an enhancement in glucose uptake by the cells. nih.gov Therefore, by inhibiting PTP1B activity and expression, Mulberrofuran G demonstrates a strong potential as an insulin-sensitizing agent. nih.govnih.gov

Alpha-Glucosidase Inhibition

In addition to its effects on tyrosinase and PTP1B, Mulberrofuran G has been shown to be a dual inhibitor, also targeting alpha-glucosidase. nih.govnih.govresearchgate.net Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia. Studies have confirmed that Mulberrofuran G exhibits potent inhibitory activity against this enzyme, further highlighting its potential in the context of metabolic regulation. nih.govresearchgate.net

Cholinesterase (ChE) Inhibition

Mulberrofuran G, as a Diels-Alder type adduct isolated from Morus alba, has been identified as a potent inhibitor of cholinesterases, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the research of neurodegenerative diseases.

Diels-Alder type adducts from Morus alba, such as Mulberrofuran G, have demonstrated strong inhibitory activity against AChE. nih.gov While the specific kinetic profile for Mulberrofuran G's inhibition of AChE is not extensively detailed in the available literature, related benzofuran (B130515) derivatives have been shown to exhibit mixed-type inhibition. This type of inhibition would imply that Mulberrofuran G could bind to both the free AChE enzyme and the enzyme-acetylcholine complex, thereby affecting both the binding affinity of the substrate and the catalytic rate of the enzyme. However, specific kinetic parameters (IC50, Ki, Vmax, Km) for Mulberrofuran G's interaction with AChE require further investigation to definitively characterize its mode of inhibition.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

Research has indicated that arylbenzofurans from the root bark of Morus alba, a source of Mulberrofuran G, can function as inhibitors of BACE1. nih.gov This enzyme is crucial in the amyloidogenic pathway, which leads to the production of amyloid-β peptides associated with Alzheimer's disease. While Mulberrofuran G has been identified as a potential BACE1 inhibitor, specific IC50 values and detailed kinetic studies for this interaction are not yet fully characterized in the scientific literature. The investigation of flavonoids as BACE1 inhibitors has shown a wide range of IC50 values, from 1.2 to 147 µM, for various compounds in this class. frontiersin.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The potential for Mulberrofuran G to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation, has not been extensively reported in preclinical studies. While natural products are a rich source of dual COX/LOX inhibitors, specific data regarding the IC50 values or the kinetic mechanism of Mulberrofuran G against these enzymes is currently lacking in the available scientific literature. Further research is required to determine if Mulberrofuran G possesses inhibitory activity against these inflammatory enzymes.

Neuroprotective Effects of Mulberrofuran G

Mulberrofuran G, a natural compound isolated from the root bark of Morus species, has demonstrated significant neuroprotective properties in various preclinical models of cerebral ischemia. Its mechanisms of action are multifaceted, targeting key pathways involved in neuronal injury and cell death.

In vitro studies utilizing oxygen-glucose deprivation/reoxygenation (OGD/R) models, which mimic the conditions of ischemic stroke, have shown that Mulberrofuran G can protect neuronal cells from death. nih.govnih.gov Treatment with Mulberrofuran G has been observed to inhibit the activation of caspase-3 and caspase-9, key enzymes in the apoptotic cascade. nih.gov It also prevents the cleavage of poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis. nih.gov These actions collectively contribute to the preservation of neuronal viability following an ischemic insult. nih.govmdpi.com

Table 1: Effect of Mulberrofuran G on Apoptotic Markers in OGD/R-Induced SH-SY5Y Cells

| Marker | Effect of Mulberrofuran G | Reference |

|---|---|---|

| Activated Caspase-3 | Inhibition | nih.gov |

| Activated Caspase-9 | Inhibition | nih.gov |

A primary mechanism underlying the neuroprotective effects of Mulberrofuran G is its ability to inhibit the activity of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, specifically the NOX4 isoform. nih.gov Following cerebral ischemia, the expression and activity of NOX4 are upregulated, leading to a surge in the production of reactive oxygen species (ROS). nih.govmdpi.com These highly reactive molecules cause significant oxidative damage to cellular components, contributing to neuronal death. nih.gov

Mulberrofuran G has been shown to directly inhibit NOX enzyme activity and suppress the expression of NOX4 protein in both cell culture models of OGD/R and in animal models of middle cerebral artery occlusion/reperfusion (MCAO/R). nih.gov This inhibition of NOX4 leads to a significant reduction in ROS generation, thereby protecting neurons from oxidative damage. nih.gov

Endoplasmic reticulum (ER) stress is another critical factor in ischemia-induced neuronal death. nih.govmdpi.com The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis. mdpi.com Mulberrofuran G has been found to mitigate ER stress in the context of cerebral ischemia. nih.gov

In vivo studies have demonstrated that treatment with Mulberrofuran G inhibits the expression of key mediators of ER stress, including:

78-kDa glucose-regulated protein (GRP78)/binding immunoglobulin protein (BiP)

Phosphorylated IRE1α

X-box-binding protein 1 (XBP1)

Cytosine enhancer binding protein homologous protein (CHOP) nih.gov

By suppressing the activation of these ER stress pathways, Mulberrofuran G helps to restore cellular homeostasis and prevent apoptosis. nih.gov

Beyond its direct inhibition of ROS production via NOX4, Mulberrofuran G also appears to bolster the endogenous antioxidant defense systems. This is achieved through the modulation of key enzymes and transcription factors involved in cellular redox homeostasis. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.govmdpi.com While direct studies on Mulberrofuran G's effect on the Nrf2 pathway are emerging, its ability to combat oxidative stress suggests a potential role in activating this protective pathway.

The alleviation of oxidative stress is evidenced by the modulation of antioxidant enzymes and markers of oxidative damage:

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals. nih.gov

Glutathione (B108866) Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. nih.gov

Malondialdehyde (MDA): A marker of lipid peroxidation and oxidative damage. frontiersin.org

By enhancing the activity of antioxidant enzymes like SOD and GPx and reducing levels of damaging markers like MDA, Mulberrofuran G helps to mitigate the widespread cellular damage caused by oxidative stress. nih.govfrontiersin.org

Table 2: Key Molecules in Oxidative Stress Modulated by Neuroprotective Agents

| Molecule | Function | Role in Neuroprotection | Reference |

|---|---|---|---|

| SOD | Antioxidant enzyme | Scavenges superoxide radicals | nih.gov |

| GPx | Antioxidant enzyme | Reduces peroxides | nih.gov |

| MDA | Oxidative stress marker | Levels are reduced by antioxidants | frontiersin.org |

The blood-brain barrier (BBB) is a critical structure that protects the brain from harmful substances. nih.gov During an ischemic stroke, the integrity of the BBB is compromised, leading to increased permeability, cerebral edema, and further neuronal damage. nih.govosaka-u.ac.jp This breakdown is associated with the degradation of tight junction proteins that seal the space between endothelial cells. researchgate.net

Key tight junction proteins include:

Zonula occludens-1 (ZO-1)

Occludin

Claudin-5

In the context of neurodegenerative diseases like Alzheimer's, the accumulation of amyloid-beta (Aβ) peptides into toxic plaques is a central pathological feature. nih.govnih.gov These plaques contribute to neuronal dysfunction and death. Emerging research, primarily on extracts from Morus species, which are rich in compounds like Mulberrofuran G, indicates an ability to interfere with this process. nih.gov

These studies suggest that components of mulberry can inhibit the fibril formation of Aβ peptides. nih.gov Furthermore, these extracts have been shown to protect neurons from Aβ-induced cell death. nih.govmdpi.com While more specific research on isolated Mulberrofuran G is needed, these findings point towards a potential therapeutic application in preventing the formation of amyloid plaques. nih.gov

Antioxidant Mechanisms of Mulberrofuran G

Mulberrofuran G, a phytochemical derived from mulberry, has demonstrated notable antioxidant properties in various preclinical studies. researchgate.netmdpi.comresearchgate.net Its mechanisms of action are multifaceted, involving direct interaction with reactive species and modulation of cellular antioxidant pathways to protect against oxidative damage.

Free Radical Scavenging Activity

A primary mechanism underlying the antioxidant effect of Mulberrofuran G is its ability to mitigate the impact of free radicals. While specific quantitative data on its direct scavenging capacity, such as IC50 values from DPPH or ABTS assays, are not extensively detailed in available literature, its functional role as a radical scavenger is inferred from its capacity to suppress the production of Reactive Oxygen Species (ROS). medchemexpress.com In models of cerebral ischemia, Mulberrofuran G was shown to inhibit the activity of NADPH oxidase (NOX), a key enzyme responsible for ROS generation. researchgate.netnih.gov This inhibition directly leads to a reduction in cellular ROS levels, thereby preventing oxidative damage.

Upregulation of Glutathione Levels

Glutathione (GSH) is a critical endogenous antioxidant, and its levels are crucial for maintaining cellular redox homeostasis. nih.govmdpi.com While direct evidence detailing the effect of isolated Mulberrofuran G on the upregulation of glutathione levels or the expression of enzymes involved in its synthesis, such as glutamate-cysteine ligase, is limited in the reviewed preclinical models, studies on broader mulberry extracts suggest a potential influence. For instance, mulberry extracts have been shown to enhance the capacity of intracellular antioxidants, including GSH, in retinal cells under high-glucose conditions. nih.gov Similarly, mulberry leaf protein hydrolysates helped maintain the balance of reduced glutathione (GSH) to oxidized glutathione (GSSG) in erythrocytes under oxidative stress. semanticscholar.org These findings suggest that components of mulberry may modulate the glutathione system, though further research is required to specifically attribute this activity to Mulberrofuran G.

Protection Against Oxidative Stress-Related Cellular Damage

Mulberrofuran G exhibits significant protective effects against cellular damage induced by oxidative stress. researchgate.netnih.gov This has been demonstrated in both in vitro and in vivo models of cerebral ischemia. The neuroprotective mechanism is linked to its ability to inhibit the NADPH oxidase 4 (NOX4) enzyme. nih.gov By inhibiting NOX4-mediated ROS generation, Mulberrofuran G enhances cell viability, suppresses apoptotic signals, and alleviates endoplasmic reticulum stress in neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model that mimics ischemic injury. researchgate.netmedchemexpress.comnih.gov

| Model System | Key Finding | Associated Mechanism | Reference |

|---|---|---|---|

| OGD/R-Treated SH-SY5Y Cells | Enhanced cell viability and suppressed ROS production | Inhibition of NOX4 protein expression and NADPH oxidase enzyme activity | medchemexpress.comnih.gov |

| OGD/R-Treated SH-SY5Y Cells | Inhibited expression of activated caspase-3 and caspase-9 | Suppression of apoptotic signals | nih.gov |

| Rat Model of MCAO/R | Reduced cerebral infarct volume | Reduced NOX4 protein expression in the ischemic brain | nih.gov |

Anti-inflammatory Pathways Modulated by Mulberrofuran G

Mulberrofuran G has been identified as a modulator of inflammatory responses, acting on key enzymatic pathways that generate pro-inflammatory mediators. researchgate.netmedchemexpress.comresearchgate.net

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are central mediators of the inflammatory response. frontiersin.org While direct studies on the effect of Mulberrofuran G on these specific cytokines are not extensively detailed, research on the structurally related compound Mulberrofuran K provides significant insights. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Mulberrofuran K was shown to suppress the production of TNF-α, IL-6, and IL-1β in a concentration-dependent manner. nih.gov This activity was linked to the inhibition of the nuclear factor-κB (NF-κB) transcription factor. nih.gov Given the structural similarities between these compounds, it is plausible that Mulberrofuran G may exert similar inhibitory effects, although dedicated studies are needed for confirmation.

Modulation of COX and LOX Pathways

Mulberrofuran G directly modulates the arachidonic acid cascade by inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.net The metabolism of arachidonic acid via these pathways leads to the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov

In a study utilizing rat platelets, Mulberrofuran G demonstrated a clear inhibitory effect on the enzymes responsible for this metabolism. acs.org It inhibited the formation of cyclooxygenase products, specifically 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane (B8750289) B2. Furthermore, it produced a dose-dependent inhibition of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a product of the 12-lipoxygenase pathway. acs.org This dual inhibition of both COX and LOX pathways underscores its potential as a significant anti-inflammatory agent. researchgate.net

| Concentration of Mulberrofuran G | Effect on HHT Formation (% of Control) | Effect on Thromboxane B2 Formation (% of Control) | Effect on 12-HETE Formation (% of Control) | Reference |

|---|---|---|---|---|

| 10⁻³ M | Inhibited | Inhibited | Inhibited | |

| 10⁻⁴ M | No Effect | No Effect | Inhibited | acs.org |

| 10⁻⁵ M | No Effect | No Effect | Inhibited |

Influence on NF-κB Signaling Pathway

Mulberrofuran G has been noted for its anti-inflammatory properties, a biological activity frequently associated with the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. medchemexpress.com The NF-κB family of transcription factors is a critical regulator of genes involved in inflammation, immunity, and cellular stress responses. nih.gov While direct mechanistic studies detailing the specific interactions of Mulberrofuran G with the NF-κB pathway are not extensively detailed in the available preclinical literature, research on analogous compounds isolated from the same plant genus, Morus, provides significant insight.

A closely related compound, Mulberrofuran K, isolated from the cortex of Morus bombycis, has been shown to exert potent anti-inflammatory effects by directly targeting the NF-κB pathway. nih.gov In studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), Mulberrofuran K was found to inhibit the transcriptional activation of NF-κB. nih.gov This inhibition led to the downstream suppression of key pro-inflammatory mediators and enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) was significantly reduced in a concentration-dependent manner. nih.gov Similarly, extracts from mulberry leaves have been demonstrated to reduce NF-κB activity by inhibiting the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net

These findings on related mulberry-derived compounds suggest that a likely mechanism for the observed anti-inflammatory effects of Mulberrofuran G involves the modulation of the NF-κB signaling cascade. However, further specific investigation is required to fully elucidate the precise molecular interactions of Mulberrofuran G within this pathway.

Cytoprotective and Hepatoprotective Activities of Mulberrofuran G

Mulberrofuran G has demonstrated significant protective effects for cells and tissues in various preclinical models, with notable activity against ischemic injury and evidence of hepatoprotective functions. researchgate.netnih.gov These protective qualities are attributed to its antioxidant and anti-inflammatory mechanisms, which help to mitigate cellular damage and preserve organ function under stress conditions. medchemexpress.comresearchgate.net

Mulberrofuran G has been identified as a potent neuroprotective agent against ischemic injury in both in vitro and in vivo models of cerebral ischemia. nih.gov Ischemic injury, caused by a restriction in blood supply, leads to oxygen and glucose deprivation, triggering a cascade of events including oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, cell death. nih.gov

In an in vitro model using human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), Mulberrofuran G demonstrated significant cytoprotective effects. nih.gov The compound was found to inhibit the activity of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS). Specifically, Mulberrofuran G suppressed the OGD/R-induced expression of the NOX4 protein subunit, leading to a reduction in ROS generation and subsequent apoptosis. nih.gov This was evidenced by the decreased expression of activated caspase-3 and caspase-9. nih.gov Furthermore, Mulberrofuran G alleviated ER stress, as shown by the inhibited expression of ER stress mediators such as 78-kDa glucose-regulated protein (GRP78), phosphorylated IRE1α, and X-box-binding protein 1 (XBP1). nih.gov

The protective effects were confirmed in an in vivo rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), which mimics an ischemic stroke. nih.gov Intraperitoneal administration of Mulberrofuran G significantly reduced the cerebral infarct volume in a dose-dependent manner. nih.gov Consistent with the in vitro findings, the compound also reduced the expression of the NOX4 protein in the ischemic brain tissue of the treated rats. nih.gov

Table 1: Effect of Mulberrofuran G on Infarct Volume in a Rat Model of Ischemic Stroke

| Treatment Group | Infarct Volume (%) |

|---|---|

| Vehicle | 51.2% |

| Mulberrofuran G (0.2 mg/kg) | 39.0% |

| Mulberrofuran G (1 mg/kg) | 26.0% |

| Mulberrofuran G (5 mg/kg) | 19.0% |

Data sourced from a study on middle cerebral artery occlusion/reperfusion-induced ischemic rats. nih.gov

The hepatoprotective activity of Mulberrofuran G has been specifically demonstrated through its ability to inhibit the replication of the hepatitis B virus (HBV). researchgate.netnih.gov Chronic HBV infection is a primary cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma.

In an in vitro study using the HepG 2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome, Mulberrofuran G exhibited moderate but clear inhibitory activity against HBV DNA replication. researchgate.netnih.govacs.org This antiviral action points to a direct protective effect on liver cells by targeting a key pathological process in viral hepatitis. researchgate.net

Table 2: Anti-Hepatitis B Virus (HBV) Activity of Mulberrofuran G

| Parameter | Cell Line | Value |

|---|---|---|

| Target | HepG 2.2.15 | - |

| Activity | Inhibition of HBV DNA Replication | - |

| IC₅₀ (Median Inhibitory Concentration) | HepG 2.2.15 | 3.99 μM |

| CC₅₀ (Median Cytotoxic Concentration) | HepG 2.2.15 | 8.04 μM |

Data from an in vitro anti-HBV assay. medchemexpress.comnih.gov

While direct studies on Mulberrofuran G against other forms of liver injury, such as toxin-induced damage, are limited, broader research on extracts from Morus species supports a general hepatoprotective profile. For instance, other compounds from mulberry, such as Mulberroside A, have been shown to alleviate carbon tetrachloride (CCl4)-induced liver fibrosis in mice by suppressing the pro-inflammatory response. nih.govconsensus.app Additionally, mulberry leaf extracts have demonstrated ameliorative effects on acetaminophen-induced liver injury by improving antioxidant status. stecab.com These findings suggest that compounds from Morus alba, including Mulberrofuran G, possess biochemical properties that are beneficial for protecting the liver from various insults. researchgate.net

Structure Activity Relationship Sar Studies of Mulberrofuran G

Identification of Key Pharmacophoric Moieties in Mulberrofuran G

Pharmacophoric moieties are the essential features of a molecule that are responsible for its biological activity, enabling it to interact with a specific biological target. In the case of Mulberrofuran G, research suggests that certain structural elements play a significant role in its inhibitory actions. nih.govtums.ac.ir

Role of Specific Structural Elements (e.g., methyl cyclohexene (B86901) ring) in Enzyme Inhibition

Studies comparing Mulberrofuran G (MG) with related compounds have highlighted the importance of specific structural components. For instance, investigations into the tyrosinase inhibitory activity of Mulberrofuran G, Kuwanon G, and Albanol B have indicated that the methyl cyclohexene ring moiety present in Mulberrofuran G and Kuwanon G is crucial for this activity. nih.govmdpi.comnih.gov Albanol B, which possesses a methyl benzene (B151609) ring instead of a methyl cyclohexene ring, showed significantly lower or no inhibitory activity against tyrosinase. mdpi.comnih.gov This difference in activity is attributed to the chemical nature of the rings; the methyl cyclohexene ring in Mulberrofuran G facilitates favorable interactions with the enzyme's active site, while the resonance structure of the benzene ring in Albanol B results in lower reactivity. mdpi.com

Comparative Structure-Activity Analysis with Related Benzofuran (B130515) Flavonoids (e.g., Kuwanon G, Albanol B)

Comparative SAR analysis of Mulberrofuran G with related benzofuran flavonoids like Kuwanon G and Albanol B has provided valuable insights into the structural determinants of their biological activities. nih.govmdpi.comtums.ac.ir

In the context of tyrosinase inhibition, Mulberrofuran G demonstrated potent activity, with an IC50 value significantly lower than that of kojic acid (a known tyrosinase inhibitor). mdpi.comnih.gov Kuwanon G also showed inhibitory activity, although generally less potent than Mulberrofuran G against the monophenolase activity of tyrosinase. mdpi.comnih.gov Albanol B, as mentioned earlier, exhibited negligible activity. mdpi.comnih.gov

Data on the tyrosinase inhibitory activity of these compounds is summarized below:

| Compound | IC50 (µM) (l-tyrosine substrate) | IC50 (µM) (l-DOPA substrate) |

| Mulberrofuran G | 6.35 ± 0.45 | 105.57 |

| Kuwanon G | 67.6 | 44.04 |

| Albanol B | > 350 | Inactive |

| Kojic Acid | 36.02 | 79.0 |

Note: Data compiled from research findings on tyrosinase inhibition. mdpi.comnih.gov

Beyond tyrosinase, comparative studies have also explored the activity of these compounds against enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). mdpi.com Mulberrofuran G has shown inhibitory activity against these enzymes, often demonstrating comparable or greater potency than related compounds. mdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking Simulations)

Computational approaches, particularly molecular docking simulations, have been instrumental in elucidating the SAR of Mulberrofuran G and its interactions with target enzymes. nih.govmdpi.comtums.ac.irnih.gov

Molecular docking studies have been used to predict the binding modes and affinities of Mulberrofuran G, Kuwanon G, and Albanol B with enzymes like tyrosinase. mdpi.comnih.gov These simulations have supported experimental findings by showing favorable binding energies and interactions between Mulberrofuran G and the active site residues of tyrosinase. mdpi.comnih.gov Specifically, docking studies have indicated that the methyl cyclohexene moiety of Mulberrofuran G forms multiple hydrophobic interactions with key residues in the tyrosinase active site, contributing to its potent inhibitory activity. mdpi.com In contrast, the methyl benzene ring of Albanol B shows weaker interactions. mdpi.com

Furthermore, molecular docking and in silico modeling have been employed to investigate the interaction of Mulberrofuran G with the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, suggesting a potential mechanism for its antiviral activity by blocking the interaction between the virus and the host cell receptor. tums.ac.irnih.govresearchgate.netresearchgate.net These computational studies revealed a high affinity of Mulberrofuran G for both the spike protein and ACE2. nih.gov

Computational methods like virtual screening and molecular docking continue to be valuable tools in identifying potential therapeutic candidates and understanding the molecular basis of Mulberrofuran G's biological activities. tums.ac.irresearchgate.netnih.gov

Preclinical Disposition and Metabolism of Mulberrofuran G

In Vitro Metabolic Stability and Biotransformation

The in vitro metabolic stability and biotransformation of Mulberrofuran G have been investigated using models simulating the conditions of the human gastrointestinal tract. Studies comparing Mulberrofuran G with related 2-arylbenzofurans, such as Mulberrofuran Y and Moracin C, have revealed significant differences in their metabolic profiles. ekodo.es Metabolic stability refers to the susceptibility of a compound to biotransformation, often expressed as in vitro half-life or intrinsic clearance. chem960.com, nih.gov Rapid biotransformation can reduce exposure to the parent compound, while high stability might increase the risk of drug interactions or parent compound toxicity. chem960.com,

Metabolism by Human Intestinal Microbiota

The human intestinal microbiota plays a significant role in the metabolism of various dietary compounds, including polyphenols and other plant-derived substances like 2-arylbenzofurans. ekodo.es, In vitro studies utilizing models of human intestinal bacterial fermentation have indicated that the intestinal microbiota is an important factor in reducing the content of Mulberrofuran G in the gut. ekodo.es, In a fermentation model, Mulberrofuran G, along with Moracin C, was found to be almost completely metabolized. ekodo.es However, analyses of the fermentation model did not detect specific bacterial metabolites for Mulberrofuran G, Mulberrofuran Y, or Moracin C, despite the observed reduction in the parent compounds. ekodo.es,,, This suggests that while the microbiota contributes to the disappearance of the parent Mulberrofuran G, the resulting transformation products were either not monitored or were further degraded.

Transformation by Intestinal Epithelial Cells (e.g., Caco-2 cell line)

Intestinal epithelial cells, such as those in the Caco-2 cell line model, possess enzymatic systems capable of transforming xenobiotics. ekodo.es,, Studies using the Caco-2 cell line to simulate the intestinal epithelium have shown that Mulberrofuran G undergoes significant transformation by these cells. ekodo.es, After a 4-hour incubation period in a Transwell™ system using Caco-2 cells, the majority of the initial Mulberrofuran G was transformed or metabolized by the cells (83.3 ± 1.1%). ekodo.es, Only traces of the unchanged Mulberrofuran G molecule were detected on the apical and cellular sides of the system. ekodo.es, This indicates that metabolism by enterocytes is a crucial step affecting the bioavailability of Mulberrofuran G. ekodo.es,

Conjugation Processes (e.g., glucuronidation)

Conjugation reactions, particularly glucuronidation, are significant phase II metabolic pathways mediated by enzymes like UDP-glucuronosyltransferases (UGTs) abundant in intestinal cells and the liver. ekodo.es,,, These processes typically increase the polarity of compounds, facilitating their elimination., In the in vitro Caco-2 cell model, while Mulberrofuran Y and Moracin C were observed to be transformed into polar metabolites by conjugation, including glucuronide conjugates, only traces of a glucuronic metabolite of Mulberrofuran G were detectable in the cellular fraction after 4 hours of incubation. ekodo.es,,, This suggests that while glucuronidation might occur to a limited extent for Mulberrofuran G in intestinal epithelial cells, it does not appear to be a major metabolic pathway compared to the extensive transformation observed.

Permeability and Cellular Uptake in In Vitro Models

In vitro models, such as the Transwell™ system with Caco-2 cell monolayers, are used to assess the permeability and cellular uptake of compounds, providing insights into their potential absorption across the intestinal barrier. ekodo.es,, Studies evaluating the permeability of Mulberrofuran G and related compounds in this model have revealed notable differences in their ability to permeate the epithelial cell layer and undergo cellular uptake. ekodo.es,

Comparative Permeability of Mulberrofuran G with Related 2-Arylbenzofurans

Comparative studies using the Caco-2 cell line have shown significant differences in the permeability and distribution of Mulberrofuran G, Mulberrofuran Y, and Moracin C after incubation. ekodo.es, After 4 hours, only traces of the unchanged Mulberrofuran G molecule were found on the apical and cellular sides, and none was detected on the basolateral side. ekodo.es, This contrasts with Mulberrofuran Y, which was mostly stable and accumulated significantly in the cells, with a small amount detected on the apical side and none on the basolateral side in its original form. ekodo.es, Moracin C was also extensively metabolized, with only traces of the parent compound found on the apical and cellular sides, and none on the basolateral side. ekodo.es, Only the glucuronide conjugates of Mulberrofuran Y and Moracin C were able to reach the basolateral side. ekodo.es,,

The distribution of the parent compounds after 4 hours of incubation in the Caco-2 Transwell system is summarized in the table below:

| Compound | Apical Side (%) | Cellular Side (%) | Basolateral Side (%) |

| Mulberrofuran G | 2.7 ± 0.5 | 14.0 ± 0.6 | Not detected |

| Mulberrofuran Y | 8.9 ± 5.9 | 85.3 ± 19.9 | Not detected |

| Moracin C | 0.7 ± 0.2 | 8.2 ± 0.5 | Not detected |

Data represents the percentage of the initial 20 µM concentration found in each compartment after 4 hours, expressed as mean ± SE. ekodo.es,

This data indicates that Mulberrofuran G has very low permeability across the Caco-2 cell monolayer as the parent compound, likely due to its extensive metabolism by the cells. ekodo.es,

Accumulation in Endothelial Cells

Within the context of the in vitro intestinal permeability model using the Transwell™ system with Caco-2 cells, the cellular compartment represents the accumulation of the compound within the intestinal epithelial cells. Studies have shown differences in the extent to which Mulberrofuran G and related compounds accumulate in these cells. ekodo.es, Mulberrofuran Y demonstrated significant accumulation in the cells (85.3%), while Mulberrofuran G and Moracin C showed considerably lower accumulation, at 14% and 8.2%, respectively. ekodo.es, While the source refers to this accumulation in "endothelial cells," the experimental setup described primarily involves a Caco-2 epithelial cell monolayer, suggesting this likely refers to uptake into the epithelial cells within that model system. ekodo.es,

The accumulation of the parent compounds in the cellular compartment after 4 hours of incubation in the Caco-2 Transwell system is summarized below:

| Compound | Cellular Accumulation (%) |

| Mulberrofuran G | 14.0 ± 0.6 |

| Mulberrofuran Y | 85.3 ± 19.9 |

| Moracin C | 8.2 ± 0.5 |

Data represents the percentage of the initial 20 µM concentration found in the cellular compartment after 4 hours, expressed as mean ± SE. ekodo.es,

This limited accumulation of Mulberrofuran G in the cellular compartment further supports its rapid transformation by intestinal epithelial cells. ekodo.es,

Implications of Preclinical Metabolic Studies on Bioefficacy

Preclinical metabolic studies on Mulberrofuran G have revealed significant insights into its fate within biological systems, particularly concerning its stability and permeability, which directly impact its potential bioefficacy. Research utilizing in vitro models, such as human intestinal bacterial fermentation and Caco-2 cell lines, has demonstrated that Mulberrofuran G undergoes considerable metabolic transformation. nih.gov

In an in vitro model of human intestinal bacterial fermentation, Mulberrofuran G showed sufficient stability, with no bacterial metabolites detected over an 8-hour period in some donors. nih.gov However, in other donors, the concentration of Mulberrofuran G decreased by half within the same timeframe, indicating variability in microbial degradation. nih.gov

Studies employing the Caco-2 cell line, an epithelial model mimicking the intestinal barrier, have highlighted significant differences in the permeability and metabolism of Mulberrofuran G compared to other related compounds like Mulberrofuran Y and Moracin C. nih.gov While Mulberrofuran Y was largely stable and accumulated in intestinal cells, Mulberrofuran G and Moracin C were predominantly metabolized by the cells. nih.gov After 4 hours of incubation with Caco-2 cells, only a small percentage of the parental Mulberrofuran G was found in the cells (14.0 ± 0.6%) and on the apical side (2.7 ± 0.5%). nih.gov The majority of the compound (83.3 ± 1.1%) was transformed or metabolized. nih.gov Notably, only traces of a glucuronic metabolite of Mulberrofuran G were detected in the cells after 4 hours of incubation, and none of the parent compound was found on the basolateral side, suggesting limited permeation of the original molecule through the intestinal barrier. nih.gov

These findings indicate that Mulberrofuran G is extensively metabolized by intestinal cells, which can significantly lower the bioavailability of the original molecule. nih.gov The extensive metabolism observed in preclinical in vitro models suggests that the systemic exposure to intact Mulberrofuran G might be limited following oral administration. This rapid metabolism by intestinal microbiota and epithelial cells poses a challenge for achieving systemic bioefficacy.

However, the implications of this preclinical metabolic profile on bioefficacy are complex and may depend on the desired therapeutic target. If the therapeutic target is within the gastrointestinal tract, the observed metabolic lability might be less of a concern, and the localized activity of Mulberrofuran G or its metabolites could be relevant. Conversely, for systemic effects, strategies to enhance the bioavailability of Mulberrofuran G, such as the use of prodrug formulations or co-administration with metabolic inhibitors, might be necessary.

The data from these preclinical metabolic studies provide a foundational understanding of how Mulberrofuran G is processed in the gastrointestinal tract. This information is essential for the final evaluation of its bioefficacy and for guiding the design of future studies, including in vivo pharmacokinetic and pharmacodynamic assessments. nih.gov

Summary of In Vitro Metabolism Data in Caco-2 Cells (4 hours incubation)

| Compound | Found in Cells (%) | Found on Apical Side (%) | Transformed/Metabolized (%) | Found on Basolateral Side (%) |

| Mulberrofuran G | 14.0 ± 0.6 | 2.7 ± 0.5 | 83.3 ± 1.1 | Not detected |

| Mulberrofuran Y | 85.3 ± 19.9 | 8.9 ± 5.9 | 5.8 ± 25.8 | Glucuronide conjugates detected |

| Moracin C | 8.2 ± 0.5 | 0.7 ± 0.2 | 91.1 ± 0.7 | Glucuronide conjugates detected |

Advanced Analytical Methodologies for Mulberrofuran G Quantification and Characterization

High-Resolution Mass Spectrometry for Quantitative Analysis in Complex Biological Matrices

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful tool for the quantitative analysis of Mulberrofuran G, particularly in complex biological matrices. chemfaces.com HRMS provides accurate mass measurements, which are essential for confirming the molecular formula (C₃₄H₂₆O₈) and distinguishing Mulberrofuran G from other compounds with similar nominal masses. nih.gov

Quantitative analysis in biological matrices, such as plasma or tissue samples, presents challenges due to potential matrix effects, where co-eluting substances can interfere with the ionization of the analyte, affecting sensitivity and accuracy. nih.gov Strategies such as thorough sample preparation, including solid-phase extraction (SPE), are employed to minimize these effects. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) provides fragmentation patterns that serve as diagnostic fingerprints for Mulberrofuran G, enabling its selective detection and quantification even in the presence of isomers like isomulberrofuran G. acs.orgchemfaces.com Characteristic fragment ions at specific mass-to-charge ratios (m/z) can be monitored for targeted quantitative analysis using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). mdpi.com

Advanced Chromatographic Techniques (e.g., LC-MS-Q-TOF)

Advanced chromatographic techniques are indispensable for separating Mulberrofuran G from complex sample matrices before detection by mass spectrometry. Liquid chromatography (LC) is commonly hyphenated with MS for the analysis of non-volatile compounds like Mulberrofuran G. researchgate.netresearchgate.net

Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer improved resolution, speed, and sensitivity compared to traditional HPLC. researchgate.net The coupling of LC with quadrupole-time-of-flight mass spectrometry (LC-Q-TOF MS) is particularly valuable. researchgate.netmuni.czmdpi.com This combination leverages the separation power of LC with the accurate mass capabilities of Q-TOF MS, allowing for both targeted quantification and non-targeted screening for potential metabolites or related compounds. mdpi.com

LC-MS-Q-TOF analysis enables the determination of the molecular weight and provides fragmentation data for structural confirmation. researchgate.net This is crucial for analyzing Mulberrofuran G in biological samples or plant extracts where numerous other compounds are present.

Modern Spectroscopic Approaches for Comprehensive Characterization

Modern spectroscopic techniques play a vital role in the comprehensive characterization and structural elucidation of Mulberrofuran G. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, ROESY) experiments, provides detailed information about the compound's carbon-hydrogen framework and connectivity. acs.orgresearchgate.netnih.govresearchgate.net Analysis of chemical shifts, coupling constants, and correlation signals allows for the assignment of individual atoms within the complex pentacyclic structure of Mulberrofuran G. NMR experiments are often conducted in deuterated solvents like acetone-d₆ to facilitate signal resolution.

Infrared (IR) spectroscopy provides information about the functional groups present in Mulberrofuran G, such as hydroxyl groups and aromatic rings, through characteristic absorption bands. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, particularly the conjugated aromatic systems. acs.orgnih.gov The absorption maxima and extinction coefficients obtained from UV-Vis spectroscopy provide insights into the chromophoric properties and degree of conjugation in Mulberrofuran G.

Optical rotation and circular dichroism (CD) spectroscopy can provide information about the stereochemistry of Mulberrofuran G, particularly the configuration at chiral centers. researchgate.net For instance, Mulberrofuran G typically exhibits negative optical rotations and negative Cotton effects at maximum UV absorption wavelengths, indicative of specific stereochemical arrangements.

Comprehensive spectroscopic analysis, integrating data from these various techniques, is essential for the complete structural elucidation and confirmation of Mulberrofuran G isolated from natural sources or synthesized. researchgate.netnih.govresearchgate.net

Analytical Techniques Applied to Mulberrofuran G

| Technique | Application | Key Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Quantitative analysis in complex matrices, molecular formula confirmation | Accurate mass, molecular weight, elemental composition |

| Tandem Mass Spectrometry (MS/MS, MSⁿ) | Structural confirmation, differentiation from isomers, targeted quantification | Fragmentation patterns, diagnostic ions |

| Liquid Chromatography (LC) | Separation from complex mixtures | Retention time |

| LC-MS-Q-TOF | Targeted and non-targeted analysis, structural information | Separation, accurate mass, fragmentation |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation, connectivity, stereochemistry | Chemical shifts, coupling constants, 2D correlations |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic structure, conjugation, chromophores | Absorption maxima, extinction coefficients |

| Optical Rotation & Circular Dichroism (CD) | Stereochemistry | Optical rotation values, Cotton effects |

Diagnostic Ions for Mulberrofuran G and Isomulberrofuran G in MS²

| Compound | Diagnostic Ion (m/z) |

| Mulberrofuran G | 451 |

| Isomulberrofuran G | 439 |

Data based on fragmentation studies using ESI-MSⁿ/IT-TOF in negative mode. acs.orgchemfaces.com

Research Challenges and Future Directions in Mulberrofuran G Research

Elucidating Novel Molecular Targets and Complex Signaling Pathways

Understanding the precise molecular targets and the intricate signaling pathways modulated by Mulberrofuran G is crucial for its therapeutic development. Research indicates that Mulberrofuran G exerts its effects through multiple pathways. For instance, it has been shown to inactivate the JAK2/STAT3 signaling pathway in lung cancer cells, leading to inhibited proliferation and migration. It also down-regulates matrix metalloproteinase-9 (MMP-9), a key player in tumor metastasis, and influences cell cycle checkpoints by modulating cyclins and tumor suppressor proteins.

Beyond cancer, Mulberrofuran G has demonstrated activity against SARS-CoV-2 by preventing the binding of the viral spike protein to the ACE2 receptor. researchgate.netmdpi.com It also exhibits cytoprotective effects against ischemic injury by inhibiting NOX4-mediated ROS generation and endoplasmic reticulum stress. medchemexpress.com Furthermore, Mulberrofuran G acts as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes relevant to diabetes and Alzheimer's disease. semanticscholar.orgtargetmol.com

Future research needs to delve deeper into identifying additional novel molecular targets and mapping the complex network of signaling pathways influenced by Mulberrofuran G in various disease contexts. This includes utilizing advanced techniques to comprehensively profile protein interactions, post-translational modifications, and downstream signaling cascades.

Development of Mulberrofuran G Analogs with Enhanced Biological Activities and Improved Disposition

While Mulberrofuran G shows therapeutic promise, the development of analogs with improved potency, selectivity, and pharmacokinetic properties is a significant future direction. Structure-activity relationship (SAR) studies are essential to understand how modifications to the Mulberrofuran G structure impact its biological activities.

Comparisons with related compounds from the Morus genus, such as albafurans and other mulberrofurans, provide insights into the structural features that contribute to specific activities. For example, geranylation in some analogs appears to confer stronger PTP1B inhibition compared to prenylated mulberrofurans, while Mulberrofuran G's non-geranylated structure may favor apoptosis via mitochondrial pathways.